molecular formula C10H11F3N2O B1406601 4-amino-N,N-dimethyl-2-(trifluoromethyl)benzamide CAS No. 1174234-00-4

4-amino-N,N-dimethyl-2-(trifluoromethyl)benzamide

Katalognummer: B1406601
CAS-Nummer: 1174234-00-4
Molekulargewicht: 232.2 g/mol
InChI-Schlüssel: WSGKWCSSTYRPIE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-amino-N,N-dimethyl-2-(trifluoromethyl)benzamide is an organic compound with the molecular formula C10H12F3N2O It is characterized by the presence of an amino group, a dimethylamino group, and a trifluoromethyl group attached to a benzamide core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N,N-dimethyl-2-(trifluoromethyl)benzamide typically involves multiple steps. One common method starts with m-trifluoromethyl fluorobenzene as the main raw material. The process includes:

Industrial Production Methods

In industrial settings, the production of this compound involves similar steps but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

4-amino-N,N-dimethyl-2-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to amino compounds.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, reduced amino compounds, and substituted benzamides .

Wissenschaftliche Forschungsanwendungen

Chemistry

  • Building Block for Organic Synthesis : 4-amino-N,N-dimethyl-2-(trifluoromethyl)benzamide serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical modifications, making it valuable in synthetic chemistry.

Biology

  • Biological Activity Studies : The compound is under investigation for its interactions with biological targets such as enzymes and receptors. Preliminary studies suggest potential anticancer properties due to its ability to influence cellular pathways .

Medicine

  • Pharmaceutical Development : Research is ongoing to explore its role as a pharmaceutical intermediate. Its structural features enhance lipophilicity and metabolic stability, making it a candidate for drug development in areas like oncology and virology .

Case Studies

  • Anticancer Research : A study evaluated the efficacy of this compound as a potential anticancer agent. The results indicated that the compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for further drug development .
  • Enzyme Interaction Studies : Research focused on the interaction of the compound with specific enzymes involved in cancer progression. The findings revealed that it could inhibit certain pathways critical for tumor growth, thereby supporting its candidacy for therapeutic applications .

Wirkmechanismus

The mechanism of action of 4-amino-N,N-dimethyl-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively .

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

4-amino-N,N-dimethyl-2-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features, including an amino group, two dimethyl groups, and a trifluoromethyl moiety. These characteristics enhance the compound's lipophilicity and metabolic stability, making it a promising candidate for various therapeutic applications, particularly in oncology and virology.

Chemical Structure and Properties

The molecular formula for this compound is C10H11F3N2O. The trifluoromethyl group is known to increase binding affinity to biological targets, which is crucial for its efficacy as a potential drug.

Research indicates that this compound exhibits biological activity primarily through its interaction with receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) and Platelet-Derived Growth Factor Receptor alpha (PDGFRα). Molecular docking studies have shown that this compound can effectively bind to the active sites of these receptors, leading to inhibition of their activity, which is critical in cancer progression.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description
Anticancer Properties Inhibits EGFR and PDGFRα, reducing tumor cell proliferation.
Antiviral Activity Shows potential against filoviruses like Ebola and Marburg viruses.
Antibacterial Activity Demonstrated antibacterial properties in synthesized complexes.

Case Studies

  • Anticancer Studies :
    • A study highlighted the compound's ability to inhibit cell proliferation in various cancer cell lines by targeting EGFR and PDGFRα. The presence of the trifluoromethyl group was noted to enhance binding affinity significantly, leading to increased potency against these receptors .
  • Antiviral Research :
    • Another investigation focused on the compound's effectiveness against Ebola and Marburg viruses. Compounds similar to this compound were found to exhibit EC50 values below 10 μM in Vero cells, indicating strong antiviral potential .
  • Antibacterial Activity :
    • The synthesis of a complex involving this compound demonstrated notable antibacterial activity against several strains, suggesting its utility in developing new antibacterial agents .

Comparative Analysis with Similar Compounds

A comparative analysis reveals how this compound stands out among structurally similar compounds:

Compound Name Structure Features Biological Activity
This compound Contains trifluoromethyl and dimethyl groupsPotential anticancer agent
N,N-dimethyl-4-(trifluoromethyl)benzamide Lacks amino group; only has dimethyl and trifluoromethyl groupsLower biological activity
4-amino-N,N-diethylbenzamide Ethyl instead of methyl groups; no trifluoromethylDifferent binding profile
4-fluoro-N,N-dimethylbenzamide Fluoro instead of trifluoromethyl; similar amide structureVaries in kinase inhibition

The presence of both the amino and trifluoromethyl groups in this compound enhances its biological activity compared to its counterparts.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-amino-N,N-dimethyl-2-(trifluoromethyl)benzamide in laboratory settings?

  • Methodological Answer : A scalable route involves sequential acylation and amination steps. For example, trifluoromethyl benzoyl chloride derivatives can react with dimethylamine under controlled pH (e.g., sodium carbonate as a base in dichloromethane). Post-reaction purification via column chromatography (e.g., pentane/diethyl ether) ensures high yields. Hazard analysis for intermediates (e.g., mutagenic anomeric amides) is critical .

  • Key Steps :
  • Acylation: Use p-trifluoromethyl benzoyl chloride with O-benzyl hydroxylamine.
  • Deprotection: Catalytic hydrogenation or acid hydrolysis for amino group liberation.
  • Safety: Conduct Ames testing for mutagenicity (compound 3 in showed lower mutagenicity than analogs).

Q. What standard analytical techniques confirm the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR for dimethylamino protons (~δ 2.8–3.2 ppm) and trifluoromethyl group confirmation (¹⁹F NMR, ~δ -60 to -65 ppm).
  • Mass Spectrometry : ESI-MS for molecular ion [M+H]⁺ and fragmentation patterns.
  • IR Spectroscopy : Amide C=O stretch (~1650–1680 cm⁻¹) and NH stretch (~3300 cm⁻¹).
  • Purity : HPLC with UV detection (λ = 254 nm) using C18 columns .

Q. How can researchers optimize solubility for biological assays involving this compound?

  • Methodological Answer :

  • Solvent Selection : Use DMSO for stock solutions (≤10% v/v in aqueous buffers).
  • Derivatization : Introduce hydrophilic groups (e.g., PEGylation) while retaining the trifluoromethyl group’s metabolic stability .
  • Surfactants : Polysorbate-80 or cyclodextrins for in vitro studies .

Advanced Research Questions

Q. How does the trifluoromethyl group influence nucleophilic substitution reactivity in this compound?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group deactivates the benzamide ring, reducing electrophilicity at the para position. For substitution reactions (e.g., SNAr):

  • Activation : Use Lewis acids (e.g., AlCl₃) or high-temperature conditions.
  • Regioselectivity : Meta-directing effects dominate, but steric hindrance from dimethylamino groups may alter reaction pathways .

Q. What strategies resolve contradictions in mutagenicity data for trifluoromethyl benzamide derivatives?

  • Methodological Answer :

  • Ames Test Validation : Compare results across bacterial strains (e.g., TA98 vs. TA100) and metabolic activation systems (S9 liver fractions).
  • Structural Analysis : Correlate mutagenicity with substituent patterns (e.g., dimethylamino groups reduce mutagenic potential vs. unsubstituted analogs) .
  • Example : Compound 3 in showed mutagenicity comparable to benzyl chloride, suggesting moderate risk.

Q. How can computational modeling predict the metabolic stability of this compound?

  • Methodological Answer :

  • QSPR Models : Use quantum chemical descriptors (e.g., HOMO-LUMO gap, polar surface area) to predict cytochrome P450 interactions.
  • MD Simulations : Analyze binding affinities with metabolic enzymes (e.g., CYP3A4).
  • Neural Networks : Train models on PubChem data for similar trifluoromethyl benzamides .

Q. What experimental designs validate this compound’s role as a pharmacophore in drug discovery?

  • Methodological Answer :

  • SAR Studies : Synthesize analogs with varied substituents (e.g., replacing dimethylamino with piperidinyl groups) and test bioactivity.
  • Target Engagement : Use SPR or ITC to measure binding kinetics with target proteins (e.g., kinases or GPCRs).
  • In Vivo Proof-of-Concept : Evaluate pharmacokinetics (Cmax, t½) in rodent models .

Q. How does this compound compare to analogs in late-stage functionalization of biomolecules?

  • Methodological Answer : Unlike traditional deamination reagents, this compound enables mild, room-temperature deamination of primary amines without pre-functionalization. Applications include:

  • Biomolecule Editing : Selective deamination of amino acids (e.g., β-glucosamine to β-2-deoxyglucose) .
  • Functional Group Tolerance : Compatible with alcohols, ethers, and heterocycles .

Q. Data Contradiction Analysis

Q. How to reconcile discrepancies in reported reaction yields for trifluoromethyl benzamide syntheses?

  • Methodological Answer :

  • Variable Control : Monitor stoichiometry (e.g., acyl chloride:amine ratio) and solvent purity (e.g., anhydrous dichloromethane).
  • Scale Effects : Pilot reactions (<10 mmol) may overestimate yields vs. scaled-up procedures (>100 mmol) due to mixing inefficiencies .

Q. Why do some studies report conflicting bioactivity profiles for this compound?

  • Methodological Answer :
  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or endotoxin levels in formulations.
  • Impurity Effects : Trace byproducts (e.g., unreacted benzoyl chloride) may skew results. Use HPLC-MS to verify purity ≥95% .

Q. Safety and Handling

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :
  • Ventilation : Use fume hoods for weighing and reactions.
  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Storage : Store at 0–6°C in airtight containers to prevent decomposition .

Eigenschaften

IUPAC Name

4-amino-N,N-dimethyl-2-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O/c1-15(2)9(16)7-4-3-6(14)5-8(7)10(11,12)13/h3-5H,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSGKWCSSTYRPIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(C=C(C=C1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of N,N-dimethyl-4-nitro-2-(trifluoromethyl)benzamide (10 g, 25.2 mmol) in MeOH (100 mL) stirred under N2 at 20° C. was added Pd/C (1 g, 9.40 mmol) in one charge. The reaction mixture stirred under a H2 atmosphere at 20° C. for 12 h. The mixture was filtered, and the filtrate was concentrated in vacuo to give the desired product 4-amino-N,N-dimethyl-2-(trifluoromethyl)benzamide (8.3 g, 23.59 mmol, 94.0% yield). TLC (DCM/MeOH=10:1, Rf=0.4): 1H NMR (400 MHz, CDCl3) δ 7.07 (d, J=8.2 Hz, 1H), 6.90 (s, 1H), 6.79 (d, J=8.2 Hz, 1H), 3.95 (br. s., 2H), 3.08 (s, 3H), 2.80 (s, 3H); ES-LCMS m/z 233.0 (M+H).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-amino-N,N-dimethyl-2-(trifluoromethyl)benzamide
Reactant of Route 2
Reactant of Route 2
4-amino-N,N-dimethyl-2-(trifluoromethyl)benzamide
Reactant of Route 3
Reactant of Route 3
4-amino-N,N-dimethyl-2-(trifluoromethyl)benzamide
Reactant of Route 4
Reactant of Route 4
4-amino-N,N-dimethyl-2-(trifluoromethyl)benzamide
Reactant of Route 5
Reactant of Route 5
4-amino-N,N-dimethyl-2-(trifluoromethyl)benzamide
Reactant of Route 6
Reactant of Route 6
4-amino-N,N-dimethyl-2-(trifluoromethyl)benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.